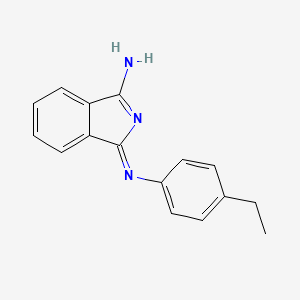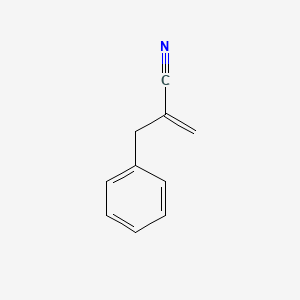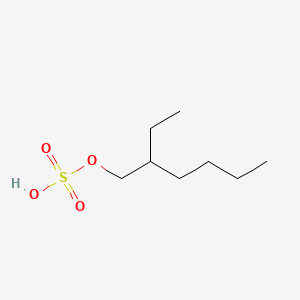
2-Ethylhexyl hydrogen sulfate
Vue d'ensemble
Description
2-Ethyl-1-hexanol sulfate, also known as [(2-ethylhexyl)oxy]sulfonate, belongs to the class of organic compounds known as sulfuric acid monoesters. These are organic compounds containing the sulfuric acid monoester functional group, with the generic structure ROS(O)(=O)=O, (R=organyl group). 2-Ethyl-1-hexanol sulfate is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 2-ethyl-1-hexanol sulfate is primarily located in the cytoplasm. 2-Ethyl-1-hexanol sulfate can be biosynthesized from 2-ethylhexan-1-ol. 2-Ethyl-1-hexanol sulfate is a potentially toxic compound.
2-ethylhexyl sulfate is an alkyl sulfate that is the mono(2-ethylhexyl) ester of sulfuric acid. It has a role as a surfactant and a carcinogenic agent. It derives from a 2-ethylhexan-1-ol. It is a conjugate acid of a 2-ethylhexyl sulfate(1-).
Propriétés
Numéro CAS |
72214-01-8 |
|---|---|
Nom du produit |
2-Ethylhexyl hydrogen sulfate |
Formule moléculaire |
C8H18O4S |
Poids moléculaire |
210.29 g/mol |
Nom IUPAC |
2-ethylhexyl hydrogen sulfate |
InChI |
InChI=1S/C8H18O4S/c1-3-5-6-8(4-2)7-12-13(9,10)11/h8H,3-7H2,1-2H3,(H,9,10,11) |
Clé InChI |
MHGOKSLTIUHUBF-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)COS(=O)(=O)O |
SMILES canonique |
CCCCC(CC)COS(=O)(=O)O |
Autres numéros CAS |
72214-01-8 126-92-1 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

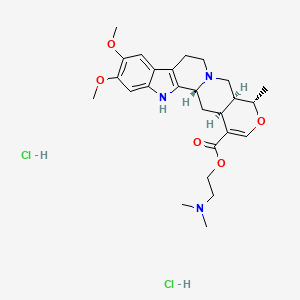
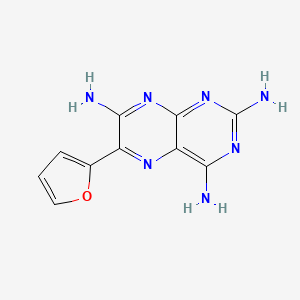
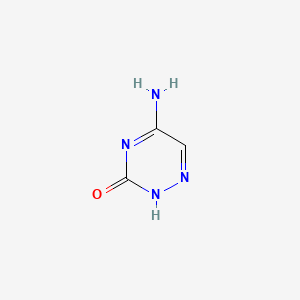
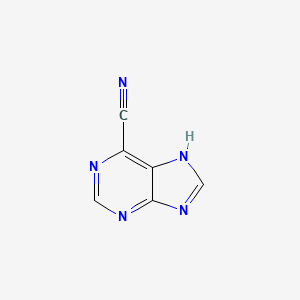
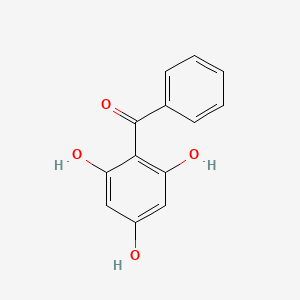
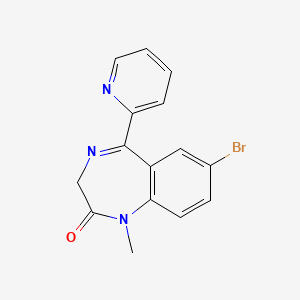
![N-[4-[[4-(4-methylphenyl)sulfonyl-1,4-diazepan-1-yl]sulfonyl]phenyl]acetamide](/img/structure/B1214747.png)
![1-[4-[4-[(Phenylmethyl)amino]phenyl]-1-piperazinyl]ethanone](/img/structure/B1214748.png)
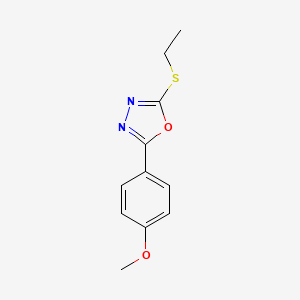
![calcium;(3R,5S)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B1214751.png)
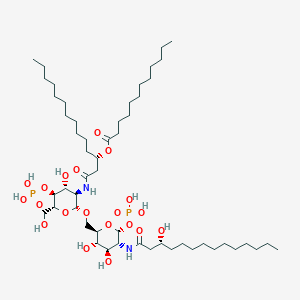
![3-(4-morpholinyl)-N-[11-[2-(4-morpholinyl)-1-oxoethyl]-5,6-dihydrobenzo[b][1]benzazepin-2-yl]propanamide](/img/structure/B1214753.png)
